4-Bencilpiperazina-1-sulfonamida

Descripción general

Descripción

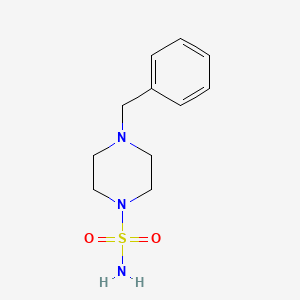

4-Benzylpiperazine-1-sulfonamide is a chemical compound with the molecular formula C11H17N3O2S It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Aplicaciones Científicas De Investigación

4-Benzylpiperazine-1-sulfonamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.

Materials Science: This compound can be used in the development of molecularly imprinted polymers (MIPs) for the selective recognition and binding of specific molecules.

Biological Studies: It serves as a tool for studying the interactions of sulfonamide compounds with biological targets, such as enzymes and receptors.

Mecanismo De Acción

Target of Action

4-Benzylpiperazine-1-sulfonamide primarily targets carbonic anhydrase (CA) isoforms . Carbonic anhydrases are a family of enzymes that catalyze the reversible conversion of carbon dioxide to bicarbonate and protons. They play a crucial role in various physiological processes, including pH regulation, fluid balance, and respiration .

Mode of Action

4-Benzylpiperazine-1-sulfonamide acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .

Biochemical Pathways

The compound affects the folic acid metabolism cycle by acting as a competitive inhibitor of p-aminobenzoic acid . This leads to a decrease in the production of folic acid, which is essential for bacterial growth. The monooxygenase SadA catalyzes the initial ipso-hydroxylation of sulfonamide molecules resulting in the release of 4-aminophenol (4-AP), whereas SadB is responsible for the transformation of this unstable metabolite into 1,2,4-trihydroxybenzene (THB) .

Result of Action

The inhibition of folic acid synthesis by 4-Benzylpiperazine-1-sulfonamide leads to a decrease in bacterial growth, as folic acid is essential for the synthesis of nucleic acids in bacteria . This results in a bacteriostatic effect, where the growth of bacteria is halted.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Benzylpiperazine-1-sulfonamide. Their biological activity and high resistance to biodegradation may lead to long residence times in both water and soil matrices . This widespread environmental presence could potentially lead to the development of bacterial resistance .

Análisis Bioquímico

Biochemical Properties

4-Benzylpiperazine-1-sulfonamide interacts with various biomolecules in the body. Benzylpiperazine, a component of the compound, has been shown to have amphetamine-like effects, suggesting it may interact with neurotransmitter systems . Sulfonamides, on the other hand, are known to inhibit the enzyme dihydropteroate synthetase, disrupting the synthesis of folic acid in bacteria

Cellular Effects

The cellular effects of 4-Benzylpiperazine-1-sulfonamide are likely to be diverse, given the range of activities associated with its constituent parts. Benzylpiperazine’s stimulant properties suggest it may influence cell signaling pathways, potentially affecting gene expression and cellular metabolism . Sulfonamides’ antibacterial activity implies they may have effects on bacterial cells, such as inhibiting growth or inducing cell death .

Molecular Mechanism

The molecular mechanism of action of 4-Benzylpiperazine-1-sulfonamide is likely to involve a combination of the mechanisms of its constituent parts. Benzylpiperazine has been shown to have a mixed mechanism of action, acting on the serotonergic and dopaminergic receptor systems in a similar fashion to amphetamine . Sulfonamides, meanwhile, act by inhibiting the enzyme dihydropteroate synthetase, thereby disrupting the synthesis of folic acid in bacteria .

Temporal Effects in Laboratory Settings

Adverse effects associated with benzylpiperazine use, such as confusion, agitation, vomiting, anxiety, and palpitations, have been reported to occur both during intoxication and up to 24 hours after use .

Dosage Effects in Animal Models

The effects of 4-Benzylpiperazine-1-sulfonamide at different dosages in animal models have not been specifically studied. Benzylpiperazine, a component of the compound, has been found to have effects similar to amphetamine, although its dosage is roughly 10 times higher by weight .

Metabolic Pathways

Sulfonamides are known to be involved in the inhibition of folic acid synthesis in bacteria .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzylpiperazine-1-sulfonamide typically involves the reaction of benzylpiperazine with sulfonyl chloride. The process can be summarized as follows:

Formation of N-Benzylpiperazine: This intermediate is prepared by the direct benzylation of piperazine under metal-free conditions.

Sulfonamide Formation: The N-benzylpiperazine is then reacted with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like triethylamine in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production methods for 4-Benzylpiperazine-1-sulfonamide would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

4-Benzylpiperazine-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfinamides and thiols.

Substitution: N-alkyl or N-acyl derivatives of 4-Benzylpiperazine-1-sulfonamide.

Comparación Con Compuestos Similares

4-Benzylpiperazine-1-sulfonamide can be compared with other piperazine derivatives and sulfonamide compounds:

Benzylpiperazine (BZP): A stimulant with effects similar to amphetamines.

Phenylpiperazine: Used in the synthesis of various psychoactive drugs.

Sulfonamides: A broad class of compounds with antibacterial properties.

Uniqueness

4-Benzylpiperazine-1-sulfonamide is unique due to its combined structural features of both piperazine and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Actividad Biológica

4-Benzylpiperazine-1-sulfonamide (CAS No. 178312-46-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.

Chemical Structure and Properties

4-Benzylpiperazine-1-sulfonamide is a piperazine derivative featuring a benzyl group and a sulfonamide functional group. The molecular formula is , with a molecular weight of approximately 244.32 g/mol. The presence of both the piperazine and sulfonamide moieties contributes to its biological activity, particularly in modulating receptor interactions and enzyme activities.

The biological activity of 4-benzylpiperazine-1-sulfonamide can be attributed to its interaction with various neurotransmitter systems. Similar compounds in the piperazine class have shown:

- Serotonergic Activity : Acting as a serotonin reuptake inhibitor, which increases serotonin levels in the synaptic cleft, potentially leading to enhanced mood and cognitive function.

- Dopaminergic Modulation : Influencing dopamine pathways, which are crucial for mood regulation and reward mechanisms.

- Antagonistic Effects : Some studies suggest that it may act as an antagonist at certain adrenergic receptors, which could have implications for cardiovascular effects.

Biological Activity Summary Table

Case Studies and Research Findings

-

Neurotoxic Effects Study :

A study investigated the neurotoxic effects of benzylpiperazine derivatives, including 4-benzylpiperazine-1-sulfonamide, on human glial cells. The results indicated significant increases in reactive oxygen species (ROS) production and activation of apoptotic pathways, suggesting potential neurotoxic effects at higher concentrations . -

Pharmacological Profile :

Research on similar piperazine compounds has shown that they can produce stimulant effects akin to amphetamines, affecting cardiovascular parameters such as heart rate and blood pressure . These findings highlight the need for careful dosage management when considering therapeutic applications. -

Designer Drug Context :

As part of the designer drug landscape, 4-benzylpiperazine-1-sulfonamide has been studied for its recreational use effects. Reports indicate that it can lead to significant side effects including anxiety, insomnia, and cardiovascular complications when misused .

Propiedades

IUPAC Name |

4-benzylpiperazine-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2S/c12-17(15,16)14-8-6-13(7-9-14)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H2,12,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZOUGKAXQBUEPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.